

An In-depth Technical Guide to the Physicochemical Properties of D-(+)-Fucose

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Compound of Interest

Compound Name: D-(+)-Fucose

Cat. No.: B8817758

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Introduction

D-(+)-Fucose, a deoxyhexose monosaccharide, is an important carbohydrate implicated in a variety of biological processes. As an enantiomer of the more common L-(-)-Fucose, it serves as a crucial tool for studying cellular adhesion, enzymatic activities, and as a reference compound in carbohydrate metabolite analysis.^{[1][2][3]} This technical guide provides a comprehensive overview of the core physicochemical properties of **D-(+)-Fucose**, detailed experimental methodologies for their determination, and insights into its role in key signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of **D-(+)-Fucose** are summarized below, providing a quantitative basis for its application in research and development.

Table 1: General Physicochemical Properties of D-(+)-Fucose

Property	Value	Reference
Synonyms	6-Deoxy-D-galactose, Rhodeose	[1][2]
Molecular Formula	C ₆ H ₁₂ O ₅	
Molecular Weight	164.16 g/mol	
Appearance	White crystalline powder	
Melting Point	144-145 °C	
Boiling Point (est.)	~211.61 °C	
pKa (Predicted)	12.50 ± 0.20	

Table 2: Solubility Profile of D-(+)-Fucose

Solvent	Solubility	Reference
Water	100 mg/mL	
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL	
Dimethylformamide (DMF)	15 mg/mL	
Dimethyl Sulfoxide (DMSO)	30 mg/mL	

Table 3: Optical Activity of D-(+)-Fucose

D-(+)-Fucose exhibits mutarotation in aqueous solution, where the specific rotation changes over time as it equilibrates between its different anomeric forms.

Time	Specific Rotation ([α] _D)	Conditions	Reference
7 min	+127.0°	c = 10 in water, 19°C	
31 min	+89.4°	c = 10 in water, 19°C	
71 min	+77.2°	c = 10 in water, 19°C	
Final (146 min)	+76.0°	c = 10 in water, 19°C	
24 h	+76.0 ± 1°	c = 10 in water, 20°C	
Not specified	+74 to +76°	c = 4% (w/v) in water, 20°C	

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **D-(+)-Fucose**.

Determination of Melting Point

The melting point of **D-(+)-Fucose** is determined using the capillary method with a melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of dry, finely powdered **D-(+)-Fucose** is packed into a capillary tube to a height of approximately 3 mm.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2°C per minute) near the expected melting point for an accurate determination.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Solubility

The solubility of **D-(+)-Fucose** in various solvents is determined by creating a saturated solution at a specific temperature.

Methodology:

- **Solvent Preparation:** A known volume of the desired solvent (e.g., water, PBS, DMF, DMSO) is placed in a container at a constant temperature (e.g., 20°C).
- **Incremental Addition of Solute:** A pre-weighed amount of **D-(+)-Fucose** is added to the solvent in small increments.
- **Dissolution and Observation:** After each addition, the mixture is stirred vigorously until the solid is completely dissolved. The process is continued until a point of saturation is reached, where no more solid dissolves, and a solid residue remains.
- **Quantification:** The total weight of the dissolved **D-(+)-Fucose** is recorded to calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

Determination of Optical Rotation (Polarimetry)

The optical rotation of **D-(+)-Fucose** is measured using a polarimeter to determine its specific rotation.

Methodology:

- **Solution Preparation:** A solution of **D-(+)-Fucose** of a known concentration (c , in g/mL) is prepared in a suitable solvent, typically water.
- **Polarimeter Calibration:** The polarimeter is calibrated using a blank solution (the pure solvent).
- **Measurement:** The prepared **D-(+)-Fucose** solution is placed in a polarimeter cell of a known path length (l , in dm). The observed angle of rotation (α) is measured.
- **Calculation of Specific Rotation:** The specific rotation ($[\alpha]$) is calculated using Biot's law: $[\alpha] = \alpha / (l * c)$.

- **Mutarotation Monitoring:** To observe mutarotation, measurements are taken at regular time intervals after the solution is prepared until a stable reading is obtained.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of **D-(+)-Fucose** can be estimated using potentiometric titration.

Methodology:

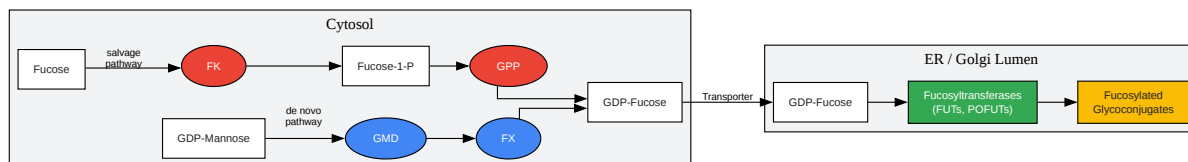
- **Solution Preparation:** A solution of **D-(+)-Fucose** with a known concentration is prepared in water. To maintain constant ionic strength, a neutral salt like KCl can be added.
- **Titration Setup:** The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with an inert gas to remove dissolved carbon dioxide.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Involvement in Signaling Pathways

D-(+)-Fucose, as a precursor to GDP-fucose, plays a crucial role in the fucosylation of proteins and lipids, which is a critical post-translational modification in several signaling pathways.

GDP-Fucose Biosynthesis and Transport

GDP-fucose is the activated form of fucose required by fucosyltransferases. It is synthesized in the cytosol via two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose. This GDP-fucose is then transported into the endoplasmic reticulum (ER) and Golgi apparatus to be used in glycosylation reactions.

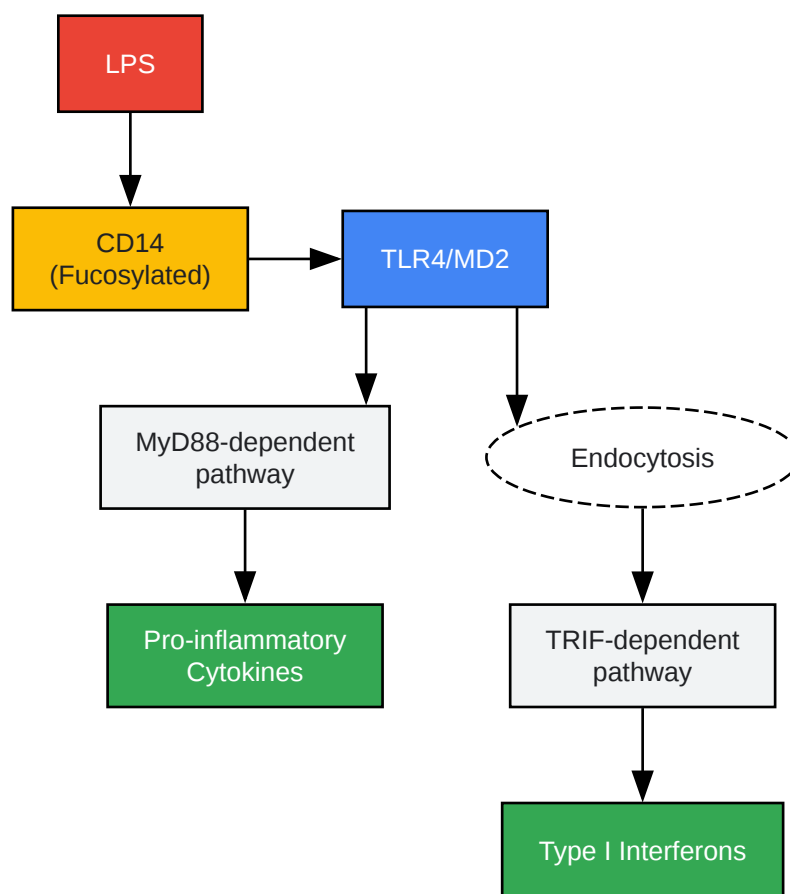


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Caption: Biosynthesis and transport of GDP-fucose for fucosylation.

Toll-like Receptor 4 (TLR4) Signaling

Core fucosylation, the addition of fucose to the N-glycan core of proteins, is critical for the proper functioning of the TLR4 signaling pathway. Specifically, the co-receptor CD14 is heavily fucosylated. This fucosylation is essential for the internalization of the TLR4/MD2/CD14 complex upon lipopolysaccharide (LPS) stimulation, which is required for the activation of the TRIF-dependent signaling pathway leading to the production of type I interferons.

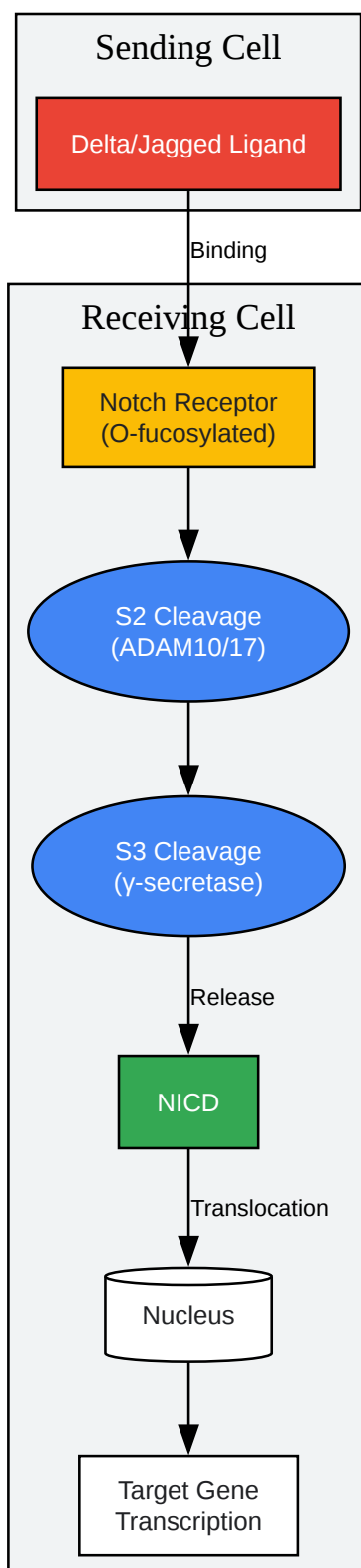


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Caption: Role of fucose in TLR4 signaling.

Notch Signaling Pathway

The Notch signaling pathway, crucial for cell-cell communication and fate determination, is heavily regulated by O-fucosylation of its extracellular domain. O-fucosyltransferase 1 (POFUT1) adds fucose to specific serine or threonine residues within the epidermal growth factor (EGF)-like repeats of the Notch receptor. This O-fucosylation is essential for proper Notch folding and its ability to bind to its ligands (e.g., Delta and Jagged).



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Caption: O-Fucosylation in Notch signaling.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of **D-(+)-Fucose**, outlines the experimental protocols for their determination, and illustrates its critical involvement in fundamental signaling pathways. The provided data and methodologies serve as a valuable resource for researchers and professionals in the fields of glycobiology, drug development, and cellular biology, facilitating further investigation into the diverse roles of this important monosaccharide.

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